[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone
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Overview
Description
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a cyclopropyl group, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various reagents to introduce the cyclopropyl and imidazole groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of catalysts and solvents is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using alkyl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Alkyl halides, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain bacterial strains and may be developed into antibacterial agents .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and have similar chemical properties.
Imidazole derivatives: Compounds with an imidazole ring exhibit similar biological activities and are used in various medicinal applications.
Piperidine derivatives: These compounds are known for their pharmacological properties and are used in the synthesis of various drugs.
Uniqueness
What sets [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone apart is its unique combination of functional groups.
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-4-6-23(12-18(14)24-7-5-22-13-24)21(25)17-11-16(17)15-2-3-19-20(10-15)27-9-8-26-19/h2-3,5,7,10,13-14,16-18H,4,6,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOGMIUMUZGRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N2C=CN=C2)C(=O)C3CC3C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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